molecular formula C9H10N2S B149087 4,5-Dimethyl-1,3-benzothiazol-2-amine CAS No. 79050-49-0

4,5-Dimethyl-1,3-benzothiazol-2-amine

Cat. No. B149087
CAS RN: 79050-49-0
M. Wt: 178.26 g/mol
InChI Key: ZAJVZJPXCSIEQP-UHFFFAOYSA-N
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Description

The compound 4,5-Dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes methyl groups at the 4 and 5 positions of the benzothiazole ring, which can influence its chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions. For example, a related compound, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . This suggests that similar methods could potentially be applied to synthesize 4,5-Dimethyl-1,3-benzothiazol-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a five-membered thiazole ring fused to a benzene ring. The addition of methyl groups at specific positions can affect the planarity and electronic distribution within the molecule. For instance, a related compound with a planar five-membered ring was reported, which was stabilized by an intramolecular hydrogen bond . This indicates that the molecular structure of 4,5-Dimethyl-1,3-benzothiazol-2-amine may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom was substituted by an amino group . This demonstrates the reactivity of the thiazole moiety towards nucleophilic substitution, which could be relevant for the chemical reactions of 4,5-Dimethyl-1,3-benzothiazol-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by substituents on the rings. For instance, the pKa values of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined to be between 5.91 and 8.34 for the first protonation, and between 3.02 and 4.72 for the second protonation . These values are indicative of the acidity of the compound and can provide insights into the behavior of 4,5-Dimethyl-1,3-benzothiazol-2-amine in different environments.

Scientific Research Applications

Chemistry and Properties of Benzothiazole Derivatives

Synthesis and Transformations :Benzothiazole derivatives, including 4,5-Dimethyl-1,3-benzothiazol-2-amine, have been extensively studied for their synthetic versatility and chemical properties. These compounds are recognized for their role in the development of biologically active and industrially significant molecules. Modern synthetic approaches have been developed, emphasizing green chemistry principles and atom economy. The easy functionalization of benzothiazole derivatives allows for their use as reactive building blocks in organic and organoelement synthesis, highlighting their importance in creating pharmacologically active heterocycles and new materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Biomedical Applications

Anticancer Potential :Several studies have identified the benzothiazole scaffold, including variants like 4,5-Dimethyl-1,3-benzothiazol-2-amine, as having significant potential in anticancer research. The structural simplicity of benzothiazole and its derivatives, coupled with their broad spectrum of biological activities, makes them attractive candidates for anticancer drug development. These compounds have been investigated for various mechanisms of action, including apoptosis induction and kinase inhibition, indicating their versatility in therapeutic applications (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

properties

IUPAC Name

4,5-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJVZJPXCSIEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1,3-benzothiazol-2-amine

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